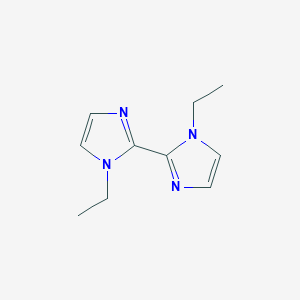

1,1'-Diethyl-1H,1'H-2,2'-biimidazole

Description

Significance of Imidazole (B134444) and Biimidazole Architectures in Chemical Research

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone in chemical and biological sciences. mdpi.comjournalijcar.org First synthesized by Heinrich Debus in 1858, this planar molecule is soluble in water and other polar solvents. mdpi.com Its unique chemical complexity and versatility in synthesis and functionalization have made it a "privileged structure" in medicinal chemistry. mdpi.comnih.gov Imidazole-based compounds exhibit a vast range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. mdpi.comjournalijcar.orgnih.govresearchgate.net This broad pharmacological significance stems from its ability to engage in hydrogen bonding and coordinate with various biomolecules. nih.govnih.gov

When two imidazole rings are linked at their 2-positions, they form the 2,2'-biimidazole (B1206591) (H2biim) scaffold. This structure elevates the chemical utility, providing a didentate N,N-ligand capable of chelating to metal ions. researchgate.netnih.gov The presence of N-H protons on the imidazole rings makes the ligand's properties tunable with pH. nih.govrsc.org The biimidazole architecture is crucial in coordination chemistry, supramolecular chemistry, and materials science, where it serves as a building block for creating complex assemblies with specific functions. researchgate.netjyu.firesearchgate.net For instance, biimidazole-based polymers have demonstrated exceptional capacity for iodine capture. researchgate.netrsc.org

Evolution of N-Substituted Biimidazoles in Ligand Design

The modification of the 2,2'-biimidazole scaffold by substituting the hydrogen atoms on the nitrogen (N1 and N1') with alkyl or other functional groups has been a pivotal strategy in ligand design. This N-substitution significantly alters the electronic and steric properties of the ligand, thereby influencing the characteristics of the resulting metal complexes. acs.org

N-alkylation, such as the introduction of methyl or ethyl groups, prevents the deprotonation of the ligand and eliminates the N-H hydrogen bonding capabilities that characterize the parent H2biim. nih.govrsc.org This modification can lead to more stable and soluble metal complexes. For example, replacing hydrogen atoms with methyl groups in chromium(III) biimidazole complexes circumvents issues of poor solubility and luminescence quenching caused by N-H vibrations. rsc.org The steric bulk of the N-alkyl groups also plays a crucial role, influencing the geometry and stability of the coordination sphere around the metal center. researchgate.netacs.org Research has shown that incrementally increasing the steric bulk of N-alkylated 2,2'-biimidazoles can induce spin crossover in iron(II) complexes. acs.org This strategic functionalization allows for the fine-tuning of ligand field strength and the photophysical and magnetic properties of the resulting coordination compounds. nih.govacs.org

Scope and Research Focus on 1,1'-Diethyl-1H,1'H-2,2'-biimidazole

This compound, a specific N-alkylated derivative, has garnered research interest primarily within the fields of coordination chemistry and materials science. bldpharm.com Its structure, featuring an ethyl group attached to each of the outward-facing nitrogen atoms of the biimidazole core, gives it distinct properties as a ligand.

| Property | Value |

|---|---|

| CAS Number | 37572-50-2 |

| Molecular Formula | C10H14N4 |

| Molecular Weight | 190.25 g/mol |

Data sourced from BLD Pharm. bldpharm.com

The presence of the diethyl groups makes it a neutral, bidentate chelating ligand. Unlike its parent, 2,2'-biimidazole, it cannot act as a bridging ligand through deprotonation. Research involving this compound often explores its role in forming discrete metal complexes and coordination polymers. The ethyl groups provide a moderate steric profile that influences the coordination geometry and the packing of molecules in the solid state. Furthermore, derivatives of 1,1'-diethyl-2,2'-biimidazole, such as the tetranitro-substituted version, are explored for their potential as energetic materials. sci-hub.se The primary research focus remains on its synthesis and its application as a fundamental building block in creating more complex supramolecular structures and materials with tailored properties. bldpharm.comjyu.fi

Historical Context of Biimidazole Synthesis and Application

The synthesis of the parent imidazole ring was first reported by Heinrich Debus in 1858, from the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia. mdpi.com The development of biimidazole chemistry followed, with early synthetic methods for 2,2'-biimidazole often involving the condensation of glyoxal with ammonia. A notable early method is the Debus synthesis. The applications of benzimidazoles, a related fused-ring system, began to be explored around the 1940s and 1950s, with the discovery that 5,6-dimethylbenzimidazole (B1208971) is a component of vitamin B12, sparking significant therapeutic interest. ijarsct.co.innih.gov

The applications of 2,2'-biimidazole and its derivatives initially centered on their ability to form stable complexes with a wide range of transition metals, including iron, cobalt, nickel, and copper. researchgate.net These early studies characterized the spectral and magnetic properties of these high-spin complexes. researchgate.net Over time, the focus expanded to leveraging the unique properties of the biimidazole scaffold. The development of N-alkylation and other substitution strategies allowed chemists to fine-tune the ligand's characteristics for specific purposes, leading to its use in catalysis, the development of luminescent materials, and the construction of intricate supramolecular frameworks. rsc.orgresearchgate.netrsc.org The journey from a simple heterocyclic building block to a versatile component in advanced materials and chemical synthesis highlights the enduring importance of the biimidazole scaffold in modern chemistry. jyu.firsc.org

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-2-(1-ethylimidazol-2-yl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4/c1-3-13-7-5-11-9(13)10-12-6-8-14(10)4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTVHGIPJBZJKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2=NC=CN2CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467216 | |

| Record name | 1,1'-Diethyl-1H,1'H-2,2'-biimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37572-50-2 | |

| Record name | 1,1'-Diethyl-1H,1'H-2,2'-biimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry of 1,1 Diethyl 1h,1 H 2,2 Biimidazole Ligands

Coordination Modes and Geometries in Metal Complexes

The coordination behavior of 1,1'-Diethyl-1H,1'H-2,2'-biimidazole (referred to as Et₂biim) is primarily defined by the two nitrogen atoms of the imidazole (B134444) rings, which act as the coordination sites.

Bidentate Coordination Features

This compound typically functions as a bidentate N,N-chelating ligand. It coordinates to a metal center through the nitrogen atoms at the 3 and 3' positions of the two imidazole rings. This coordination mode results in the formation of a stable five-membered metallacycle, a common feature for 2,2'-biimidazole (B1206591) and its derivatives. nih.govresearchgate.net This bidentate chelation is a fundamental aspect of its coordination chemistry, forming the basis for the construction of various mononuclear and polynuclear metal complexes. rsc.orgrsc.org

Chelating Ligand Characteristics

As a chelating ligand, Et₂biim can form stable complexes with a single metal ion. In such mononuclear complexes, the ligand occupies two adjacent coordination sites. For instance, in octahedral complexes, it will coordinate in a cis fashion. This chelating behavior is crucial in applications such as the formation of luminescent materials and catalysts, where the geometry and stability of the complex are paramount. lookchem.comacs.org The structure of the resulting complex is influenced by the steric demands of the ethyl groups and the electronic properties of the metal center.

Complexes with Transition Metal Ions (e.g., Cu(I), Ag(I), Au(I/II), Pd, Ru(II), Fe(II), Re(V), Y(III))

Et₂biim and its parent ligand, H₂biim, form stable complexes with a wide range of transition metals.

Cu(I) and Ag(I): Copper(I) and Silver(I) complexes with biimidazole-type ligands are known. For instance, tetranuclear copper(I) and silver(I) adducts have been synthesized with 1,1'-dimethyl-2,2'-bibenzimidazole. acs.org Given their d¹⁰ electronic configuration, Cu(I) and Ag(I) typically favor tetrahedral or linear coordination geometries. It is expected that Et₂biim would form complexes such as [M(Et₂biim)₂]⁺ or [M(Et₂biim)X] (where X is a halide or another monodentate ligand).

Au(I/II) and Pd(II): Gold(I) and Palladium(II) are known to form complexes with related N-heterocyclic ligands. rsc.orgresearchgate.net Palladium(II), with its d⁸ configuration, strongly prefers a square planar geometry. It forms both mononuclear complexes, such as [Pd(Et₂biim)X₂], and polynuclear structures where the biimidazolate anion can act as a bridge. rsc.org Gold(I) typically forms linear, two-coordinate complexes, while Au(III) (isoelectronic with Pt(II)) favors square planar geometries. rsc.org

Ru(II): Ruthenium(II) complexes with biimidazole ligands have been extensively studied for their rich photophysical and electrochemical properties. nih.govrsc.orgacs.org Typically, heteroleptic complexes of the type [Ru(bpy)₂(Et₂biim)]²⁺ (where bpy is 2,2'-bipyridine) are synthesized. In these complexes, the biimidazole ligand can be tuned to act as a non-acceptor of metal-to-ligand charge transfer (MLCT) excited states, directing them to other parts of the molecule. acs.org The N-alkylation is crucial as it prevents pH-dependent behavior and can enhance the complex's stability and emission quantum yield. acs.orgacs.org

Fe(II): Iron(II) complexes with biimidazole ligands are of great interest due to their spin-crossover (SCO) properties. nih.govresearchgate.netmdpi.com In these octahedral complexes, typically of the form [Fe(Et₂biim)₃]²⁺ or heteroleptic analogues, the Fe(II) center can switch between a low-spin (S=0) and a high-spin (S=2) state in response to external stimuli like temperature or light. nih.govrsc.org While N-alkylation does not significantly change the ligand field strength, the steric bulk of the ethyl groups can influence the cooperativity of the spin transition by affecting crystal packing. nih.govresearchgate.net Severe steric repulsion can distort the Fe(II) coordination environment and stabilize the high-spin state. researchgate.net

Re(V): Oxorhenium(V) complexes containing the parent 2,2'-biimidazole ligand have been prepared, such as [ReOCl₃(H₂biim)]. acs.org The biimidazole ligand coordinates to the Re(V) center, and its NH protons show a strong affinity for forming hydrogen bonds with chloride ions in the coordination sphere. With Et₂biim, which lacks these protons, the nature of the interaction within the coordination sphere would be altered, being dominated by steric rather than hydrogen-bonding effects.

Y(III): There is limited specific information on Yttrium(III) complexes with Et₂biim. As a hard, oxophilic metal ion, Y(III) typically prefers coordination with oxygen or fluoride (B91410) donors. However, it can form complexes with N-donor ligands, usually achieving high coordination numbers (7, 8, or 9).

Electronic Structures and Bonding Analysis in Complexes

The electronic structure of Et₂biim complexes is largely determined by the interplay between the metal d-orbitals and the ligand's frontier orbitals.

In Ru(II) complexes, the highest occupied molecular orbitals (HOMO) are typically metal-centered (d-orbitals), while the lowest unoccupied molecular orbitals (LUMO) are located on the π-system of the polypyridyl co-ligands. This leads to the characteristic MLCT absorption bands in the visible region. nih.govacs.org Theoretical studies using Density Functional Theory (DFT) have been employed to analyze these electronic transitions and predict emission wavelengths. nih.gov

In Fe(II) SCO complexes, the energy separation between the t₂g and e_g orbitals (the ligand field splitting, Δₒ) is critical. The Et₂biim ligand provides a field strength that is very close to the energy required for electron spin-pairing in the Fe(II) ion. nih.govresearchgate.net This delicate energy balance allows the spin state to be switched by external stimuli. The bonding is primarily a σ-donation from the nitrogen lone pairs to the metal's d-orbitals.

Influence of Metal Center on Ligand Conformation

The conformation of the Et₂biim ligand, particularly the dihedral angle between the two imidazole rings, is sensitive to the coordination environment. In the free ligand, there is rotational freedom around the central C2-C2' bond. Upon chelation, the ligand is forced into a cis conformation relative to this bond. The planarity of the biimidazole unit can be distorted depending on the size and preferred geometry of the metal ion, as well as steric interactions with other ligands. nih.gov For example, in an octahedrally coordinated complex, the N-M-N "bite angle" of the chelating ligand is typically less than 90°, which can induce some puckering or twisting of the ligand to accommodate the metal's geometry. researchgate.net Crystal structure analyses of related complexes show that the dihedral angle between the imidazole planes can vary significantly, reflecting the flexibility of the ligand in adapting to different metal centers. nih.gov

Table of Mentioned Chemical Compounds

| Compound Name | Abbreviation |

| This compound | Et₂biim |

| 2,2'-Biimidazole | H₂biim |

| 1,1'-Dimethyl-2,2'-bi-1H-imidazole | Me₂biim |

| 1,1'-(α,α'-o-xylyl)-2,2'-biimidazole | XBIM |

| 2,2'-Bipyridine (B1663995) | bpy |

| Tris(2-pyridylmethyl)amine | TPMA |

| Oxorhenium(V) | Re(V) |

| Copper(I) | Cu(I) |

| Silver(I) | Ag(I) |

| Gold(I)/Gold(II)/Gold(III) | Au(I)/Au(II)/Au(III) |

| Palladium(II) | Pd(II) |

| Ruthenium(II) | Ru(II) |

| Iron(II) | Fe(II) |

| Yttrium(III) | Y(III) |

Interactive Data Table: Structural Parameters of Related Biimidazole Complexes This table presents selected bond lengths and angles for complexes containing biimidazole or its derivatives to illustrate the concepts discussed. Note: Data for the specific 1,1'-diethyl derivative is limited in the literature; these examples serve for comparison.

| Complex | Metal | Avg. M-N (Å) | N-M-N Bite Angle (°) | Dihedral Angle (°) | Reference |

| Fe(TPMA)(BIM)₂ (Low Spin, 120 K) | Fe(II) | 2.022(2) | ~80 | - | acs.org |

| Fe(TPMA)(BIM)₂ (High Spin, 295 K) | Fe(II) | 2.147(3) | ~75 | - | acs.org |

| cis-[RuCl₂(H₂biim)₂]Cl (in 1) | Ru(III) | 2.050(1) | ~79 | Planar | nih.gov |

| [Pd₄(η³-C₃H₅)₄(µ-bim)₂] | Pd(II) | - | ~79 (chelating) | - | rsc.org |

| Cr(Me₂biim)₃₃ | Cr(III) | 2.07 | ~79 | ~10 | nih.gov |

Ancillary Ligand Effects on Coordination Behavior

In heteroleptic complexes, where Et₂biim is combined with other ligands, a delicate interplay of steric hindrance and electronic effects is observed. For instance, in complexes analogous to those formed with 2,2'-bipyridine (bpy) or 1,10-phenanthroline (B135089) (phen), the introduction of Et₂biim can alter the ligand field strength and the accessibility of the metal center. rsc.org Studies on related ruthenium (Ru) and osmium (Os) complexes containing the parent 2,2'-biimidazole (H₂biim) bridge show that the terminal ancillary ligands, such as 2-(phenylazo)pyridine (B13924361) (pap) or bpy, have a pronounced effect on the redox properties of the resulting dinuclear complexes. rsc.org The half-wave potentials of the metal-centered oxidation processes are dependent on the nature of these terminal ligands. rsc.org

The steric bulk of the ethyl groups on Et₂biim is a critical factor. When paired with bulky ancillary ligands, significant steric crowding can occur, potentially distorting the ideal coordination geometry (e.g., octahedral) and in some cases, destabilizing the complex. Conversely, the selection of smaller or sterically less demanding ancillary ligands can facilitate the formation of stable, well-defined structures. The coordination mode of the ancillary ligand itself can also introduce structural isomers with different photophysical properties. For example, 2-picolinamide ligands have been shown to adopt different N,N' or N,O coordination modes in iridium complexes, which minimally affects the emission wavelength but significantly alters the photoluminescence quantum yield. rsc.org

Table 1: Influence of Ancillary Ligands on Properties of Biimidazole-type Metal Complexes Note: Data is generalized from studies on related biimidazole complexes, as specific data for this compound is limited. The principles are broadly applicable.

| Ancillary Ligand | Metal Center | Observed Effect on Complex Properties | Reference |

|---|---|---|---|

| 2,2'-Bipyridine (bpy) | Ruthenium (Ru) | Forms stable dinuclear complexes with the biimidazole bridge. The redox potential of the Ru center is influenced by the bpy ligand. | rsc.org |

| 1,10-Phenanthroline (phen) | Chromium (Cr) | Can be partially or fully replaced by biimidazole. Heteroleptic [Cr(phen)₂(H₂biim)]²⁺ complexes exhibit tunable phosphorescence. | rsc.org |

| 2-(Phenylazo)pyridine (pap) | Ruthenium (Ru), Osmium (Os) | Modulates the metal-centered oxidation potentials in dinuclear complexes. Leads to ligand reduction responses near zero potential. | rsc.org |

Stability and Reactivity of Metal-Biimidazole Complexes

For biimidazole ligands, a key aspect of their reactivity is the acidity of the imidazole N-H protons in the parent H₂biim. Coordination to a metal center significantly increases the acidity of these protons. acs.orgnih.gov However, in this compound, the substitution of these protons with ethyl groups entirely blocks this deprotonation pathway. This fundamental difference simplifies the pH-dependent behavior of its complexes, preventing the formation of anionic bridging species that are characteristic of H₂biim chemistry. rsc.orgnih.gov

The reactivity of Et₂biim complexes is thus dominated by reactions at the metal center or those involving the ancillary ligands. Redox chemistry is a prominent feature. Ruthenium and osmium biimidazole complexes, for instance, undergo quasi-reversible, one-electron oxidation processes centered at the metals. rsc.org In some dinuclear systems, this oxidation can lead to a specific type of reactivity: an unsymmetrical cleavage of the biimidazole bridge, resulting in the formation of monomeric complexes. rsc.org Furthermore, the extensive π-system of the biimidazole ligand can accept electrons, leading to a number of ligand-based reduction events observed in cyclic voltammetry studies. rsc.org

Table 2: Summary of Reactivity in Metal-Biimidazole Complexes

| Reactivity Type | Description | Example System | Reference |

|---|---|---|---|

| Metal-Centered Oxidation | Reversible or quasi-reversible oxidation of the central metal ion (e.g., M²⁺ → M³⁺). The potential is tuned by ancillary ligands. | [Ru₂(bpy)₄(biim)]²⁺ | rsc.org |

| Ligand-Centered Reduction | The biimidazole ligand and/or ancillary ligands can accept electrons into their π* orbitals. | [M(pap)₂(H₂biim)]²⁺ (M=Ru, Os) | rsc.org |

| Bridge Cleavage | Partial oxidation of dinuclear bridged complexes can lead to the breaking of the biimidazole bridge, yielding monomeric species. | Dinuclear Ru complexes | rsc.org |

| Host-Guest Interaction | The N-donor sites can interact with specific substrates. In parent H₂biim, this involves hydrogen bonding; in Et₂biim, it would involve other electrostatic interactions. | [Ru(NN)₂(bim)]²⁺ complexes binding enolates. | acs.orgnih.gov |

Supramolecular Interactions within Coordination Networks

The parent ligand, 2,2'-biimidazole (H₂biim), is well-known for its ability to form extensive supramolecular networks. These networks are primarily stabilized by a combination of hydrogen bonds, originating from the N-H protons, and π–π stacking interactions between the aromatic imidazole rings. nih.gov

In the case of this compound, the capacity for forming N-H···X type hydrogen bonds (where X is an acceptor atom) is eliminated due to the presence of the ethyl groups. Consequently, the supramolecular assembly of its metal complexes is dictated by other non-covalent forces. The most significant of these are π–π stacking interactions, which are common for planar aromatic ligands. The imidazole rings of the Et₂biim ligand can stack with those of adjacent complexes, leading to the formation of one-dimensional chains or higher-order structures.

Catalytic Applications of 1,1 Diethyl 1h,1 H 2,2 Biimidazole As a Ligand

Applications in Asymmetric Catalysis

The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The biimidazole scaffold provides a versatile platform for designing chiral ligands, either by introducing chiral substituents or by creating axially chiral structures.

Asymmetric carbene insertion into X-H bonds (where X = N, O, S, etc.) is a powerful method for forming new carbon-heteroatom bonds. The stereochemical outcome of these reactions is controlled by a chiral catalyst. A significant breakthrough in this area involves the use of axially chiral 2,2'-biimidazole (B1206591) ligands.

A series of novel axially chiral 2,2'-biimidazole ligands were synthesized and proven to be highly efficient for the copper- and iron-catalyzed asymmetric insertion of α-aryl-α-diazoacetates into the N-H bond of carbazoles. mdpi.comjyu.fi These reactions proceeded with excellent enantioselectivity, achieving up to 96% ee (enantiomeric excess). mdpi.comjyu.fi The chiral environment created by the ligand around the metal center effectively dictates the facial selectivity of the carbene attack on the carbazole.

Although these specific ligands were not 1,1'-diethyl derivatives, this work establishes a proof-of-concept for the high potential of the axially chiral biimidazole framework in asymmetric carbene insertion reactions. The synthesis of an axially chiral version of 1,1'-diethyl-1H,1'H-2,2'-biimidazole could foreseeably lead to effective catalysts for similar transformations.

Table 2: Asymmetric N-H Insertion of Carbazoles with α-Aryl-α-diazoacetates Catalyzed by Axially Chiral Biimidazole-Metal Complexes

| Metal Catalyst | Ligand | Diazo Substrate | Yield (%) | ee (%) | Reference |

| Cu(CH₃CN)₄PF₆ | (S)-L1 | Ethyl 2-diazo-2-phenylacetate | 98 | 94 | mdpi.com |

| Cu(CH₃CN)₄PF₆ | (S)-L1 | Methyl 2-diazo-2-(4-chlorophenyl)acetate | 98 | 96 | mdpi.com |

| Cu(CH₃CN)₄PF₆ | (S)-L1 | Methyl 2-diazo-2-(2-naphthyl)acetate | 99 | 95 | mdpi.com |

| FeCl₂ | (S)-L1 | Ethyl 2-diazo-2-phenylacetate | 99 | 91 | mdpi.com |

| FeCl₂ | (S)-L1 | Methyl 2-diazo-2-(4-chlorophenyl)acetate | 99 | 92 | mdpi.com |

| (S)-L1 refers to a specific axially chiral biimidazole ligand derived from 2,2'-biimidazole and (S)-2,2'-bis(bromomethyl)-1,1'-binaphthalene. |

The synthesis of axially chiral biaryl compounds is a significant area of research due to their importance as chiral ligands and catalysts. The development of axially chiral biimidazoles has been a challenge compared to their centrally chiral counterparts.

A successful strategy for the synthesis of novel axially chiral 2,2'-biimidazole ligands involves a "remote chirality delivery" approach. mdpi.comjyu.fi In this method, the parent 2,2'-biimidazole undergoes a nucleophilic substitution reaction with an optically pure, axially chiral precursor, such as (S)- or (R)-2,2'-bis(bromomethyl)-1,1'-binaphthalene. This reaction is typically carried out in the presence of a base like sodium hydride in a solvent such as N,N-dimethylformamide (DMF). nih.gov This one-step procedure effectively transfers the axial chirality from the binaphthyl backbone to the newly formed, larger biimidazole-containing macrocyclic structure. The resulting ligands possess a rigid, well-defined chiral environment, which is essential for their application in asymmetric catalysis. mdpi.comjyu.fi This synthetic route provides a blueprint for creating a variety of axially chiral biimidazole ligands, potentially including derivatives that incorporate the this compound core structure.

Catalysis with Other Metal Ions (e.g., Copper, Iron, Rhenium, Lanthanides)

The versatility of this compound as a ligand extends beyond palladium catalysis to a range of other transition metals, each enabling different types of catalytic transformations.

Copper and Iron: As detailed in section 4.2.1, copper(I) and iron(II) complexes of axially chiral biimidazole ligands are highly effective catalysts for asymmetric carbene insertion reactions. mdpi.comjyu.fi In these systems, the biimidazole ligand coordinates to the metal ion, creating a chiral pocket that directs the enantioselective formation of the C-N bond. The high yields and excellent enantioselectivities achieved highlight the successful synergy between the biimidazole ligand and these first-row transition metals. mdpi.comjyu.fi

Rhenium: The catalytic applications of rhenium complexes with biimidazole ligands are less explored. Research on rhenium compounds with benzimidazole (B57391) ligands, a related class of N-heterocycles, has focused more on their photophysical properties and interactions with DNA for potential therapeutic applications rather than catalysis. nih.govrsc.orgresearchgate.net However, the introduction of rhenium complexes into metal-organic frameworks has been suggested for applications in the photochemical reduction of carbon dioxide, indicating a potential, albeit underexplored, catalytic role for rhenium-biimidazole systems. nih.govresearchgate.net

Lanthanides: Lanthanide complexes are known for their unique luminescent properties and their utility as Lewis acid catalysts in various organic reactions. While there is broad interest in lanthanide complexes with N-donor ligands for catalysis, specific examples involving this compound are not well-documented. Studies on lanthanide complexes with other imidazole-containing ligands, such as 4′-(1H-imidazol-1-yl)biphenyl-4-carboxylic acid, have been conducted, primarily focusing on their synthesis and luminescence. mdpi.com The potential for catalytic activity is often noted but not extensively demonstrated for these specific systems. mdpi.com The coordination of biimidazole ligands to lanthanide ions could offer interesting catalytic properties, but this remains an area requiring further investigation.

Mechanistic Studies of Catalytic Cycles Involving the Ligand

The effectiveness of a catalyst is fundamentally tied to its reaction mechanism. For complexes incorporating this compound and related biimidazole ligands, mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have been crucial in understanding and optimizing catalytic cycles. researchgate.netbris.ac.uk These ligands are prominent in various transition-metal-catalyzed reactions, particularly cross-coupling reactions.

A common mechanistic framework for these reactions involves a sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Heck reactions, the cycle is initiated by the oxidative addition of an organohalide to a low-valent metal center, such as Pd(0), which is stabilized by the biimidazole ligand. whiterose.ac.ukacs.org

A plausible catalytic cycle for a palladium(II)-catalyzed C-H activation/cross-coupling reaction is initiated by the coordination of the biimidazole ligand to the Pd(II) precursor. acs.org This is followed by a reversible C–H activation step to generate a Pd(II) intermediate. Subsequent steps involve the coordination of the second coupling partner, reductive elimination to form the desired product and a Pd(0) species, and finally, re-oxidation of Pd(0) to Pd(II) to close the catalytic loop. acs.org

In nickel-catalyzed reactions, the 1,1'-dialkyl-2,2'-biimidazole ligand has proven essential. For example, in the electrochemical enantioselective reductive cross-coupling of aryl aziridines with aryl iodides, an electron-rich biimidazole ligand is considered crucial for the transformation's success. nih.gov A proposed mechanism for this reaction involves multiple oxidation states of nickel. The cycle likely begins with the reduction of a [NiII] precatalyst to a [Ni0] species. This [Ni0] complex then undergoes oxidative addition with the aryl iodide to form an Ar[NiII] intermediate. This species can then react with the ring-opened aziridine (B145994), possibly via a radical intermediate, to generate a [NiIII] species. The final product is released through reductive elimination, regenerating a nickel species that continues the cycle. nih.gov

The table below outlines a proposed mechanistic pathway for a nickel-catalyzed electrochemical cross-coupling reaction involving a biimidazole ligand.

| Step | Process | Proposed Intermediates | Description |

| 1 | Catalyst Activation | [NiII] → [Ni0] | The Ni(II) precatalyst is electrochemically reduced to the active Ni(0) species (B). nih.gov |

| 2 | Oxidative Addition | [Ni0] + Ar-I → Ar-[NiII]-I | An aryl iodide undergoes oxidative addition to the Ni(0) center, forming an organonickel(II) intermediate (C). nih.gov |

| 3 | Substrate Activation | Aziridine Ring-Opening | A nucleophile (e.g., iodide) opens the aziridine ring, which may then form a radical intermediate (F) via single electron transfer (SET). nih.gov |

| 4 | Intermediate Trapping | Ar-[NiII]-I + Radical → Ar-[NiIII]-R | The radical intermediate is trapped by the Ar-[NiII] species to form a high-valent Ni(III) intermediate (D). nih.gov |

| 5 | Reductive Elimination | Ar-[NiIII]-R → Ar-R + [NiI] | The Ni(III) intermediate undergoes reductive elimination to form the C-C coupled product and a Ni(I) species. nih.gov |

| 6 | Catalyst Regeneration | [NiI] → [NiII] or [Ni0] | The Ni(I) species is further reduced to regenerate the active Ni(0) catalyst for the next cycle. nih.govnih.gov |

This table is a simplified representation of a proposed mechanism based on findings from nickel-catalyzed reactions. nih.govnih.gov

Ligand Design Principles for Enhanced Catalytic Activity and Selectivity

The rational design of ligands is a cornerstone of modern catalysis, aiming to fine-tune the steric and electronic properties of a metal complex to boost its performance. scholaris.ca For the 2,2'-biimidazole scaffold, including the 1,1'-diethyl derivative, ligand design focuses on enhancing solubility, stability, catalytic activity, and selectivity.

Overcoming Limitations of the Parent Ligand: The parent ligand, 2,2'-biimidazole (H₂biim), while a versatile building block, presents challenges. Homoleptic complexes like [Cr(H₂biim)₃]³⁺ often exhibit poor solubility and their potential as phosphorescent materials is quenched by high-energy N-H vibrations. nih.govrsc.org N-alkylation, such as in this compound, is a key design strategy to circumvent these issues. By replacing the acidic N-H protons with ethyl groups, intermolecular hydrogen bonding is prevented, which can improve solubility and enhance photophysical properties. nih.govrsc.org

Electronic and Steric Tuning: The introduction of alkyl groups on the nitrogen atoms, such as in 1,1'-diethyl- or 1,1'-dimethyl-2,2'-biimidazole, significantly alters the ligand's electronic properties. lookchem.com These N-alkylated derivatives are stronger sigma-donors compared to the parent H₂biim, making the resulting metal center more electron-rich. This increased electron density can be crucial for promoting key catalytic steps, such as oxidative addition, and has been cited as vital for the efficiency of certain nickel-catalyzed cross-couplings. nih.gov

Steric hindrance is another powerful tool in ligand design. The size of the N-alkyl substituents can be modulated to control access to the metal center, thereby influencing the selectivity of the reaction. While N-alkylation itself may have a negligible effect on the ligand field strength, the steric bulk of the substituents can cause significant distortions in the metal's coordination environment. researchgate.net This distortion can stabilize a particular geometry or spin state, thereby directing the outcome of a catalytic reaction. researchgate.net

Advanced Design Strategies: Beyond simple N-alkylation, more advanced strategies are employed to enhance catalytic performance:

Heteroleptic Complexes: To avoid the solubility issues of homoleptic complexes, heteroleptic systems are designed. For example, incorporating only a single biimidazole ligand alongside other ligands, such as in [Cr(phen)₂(Hₓbiim)]⁽¹⁺ˣ⁾⁺, improves solubility and allows for more precise control over the complex's properties. nih.gov

Axial Chirality: For asymmetric catalysis, a primary goal is the synthesis of enantiomerically pure products. A key strategy involves designing biimidazole ligands that possess axial chirality. This chirality can be transferred from a binaphthyl moiety to the biimidazole core, creating a chiral environment around the metal that can effectively control the stereochemical outcome of a reaction. researchgate.net

The following table summarizes the impact of ligand design principles on 2,2'-biimidazole derivatives.

| Ligand | Key Structural Feature | Primary Design Goal | Impact on Catalytic System |

| 2,2'-Biimidazole (H₂biim) | Parent scaffold with N-H protons | Basic building block | Prone to low solubility and quenching of phosphorescence in homoleptic complexes due to hydrogen bonding. nih.govrsc.org |

| This compound | N-alkylation (ethyl groups) | Improve solubility, enhance electronic donation | Prevents N-H hydrogen bonding, increases electron density at the metal center, potentially boosting catalytic activity. nih.govnih.gov |

| Axially Chiral Biimidazoles | Non-planar, atropisomeric structure | Induce enantioselectivity | Used in asymmetric catalysis to create a chiral pocket around the metal, leading to the formation of one enantiomer over the other. researchgate.net |

| Biimidazole in Heteroleptic Complexes | Combined with other ligands (e.g., phenanthroline) | Tune overall complex properties | Overcomes limitations of homoleptic systems, improving solubility and stability. nih.govrsc.org |

Advanced Spectroscopic and Characterization Techniques in Studies of 1,1 Diethyl 1h,1 H 2,2 Biimidazole and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of 1,1'-Diethyl-1H,1'H-2,2'-biimidazole in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-level information on connectivity and chemical environment.

¹H and ¹³C NMR are routinely used to confirm the identity and purity of this compound. The symmetry of the molecule results in a relatively simple spectrum. Due to the scarcity of published NMR data for the 1,1'-diethyl derivative specifically, the spectral data for the closely related and well-studied 1,1'-dimethyl-1H,1'H-2,2'-biimidazole can be used for comparison.

For 1,1'-dimethyl-1H,1'H-2,2'-biimidazole, the ¹H NMR spectrum in CDCl₃ shows a singlet for the methyl protons at approximately 4.03 ppm and two doublets for the imidazole (B134444) ring protons at about 6.95 and 7.10 ppm. rsc.org For the 1,1'-diethyl analogue, one would expect a triplet-quartet pattern for the ethyl groups in the aliphatic region and two signals for the aromatic protons of the imidazole rings.

The ¹³C NMR spectrum provides direct information about the carbon skeleton. core.ac.uk For 1,1'-dimethyl-2,2'-biimidazole, signals appear around 35.2 ppm (methyl carbons), 122.5 ppm, 127.7 ppm (imidazole ring carbons), and 138.5 ppm (quaternary C2 carbon). rsc.org A similar pattern is expected for the diethyl derivative, with the addition of distinct signals for the ethyl CH₂ and CH₃ carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar compounds and general NMR principles.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.4 | Triplet | -CH₃ (ethyl) |

| ¹H | ~4.2 | Quartet | -CH₂- (ethyl) |

| ¹H | ~7.0 | Doublet | H4/H4' or H5/H5' |

| ¹H | ~7.2 | Doublet | H5/H5' or H4/H4' |

| ¹³C | ~15 | Singlet | -CH₃ (ethyl) |

| ¹³C | ~44 | Singlet | -CH₂- (ethyl) |

| ¹³C | ~122 | Singlet | C4/C4' or C5/C5' |

| ¹³C | ~128 | Singlet | C5/C5' or C4/C4' |

| ¹³C | ~138 | Singlet | C2/C2' |

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms. researchgate.netyoutube.com For an imidazole ring, two distinct nitrogen signals are expected: one for the pyrrole-type nitrogen (N1) bonded to the ethyl group and one for the pyridine-type nitrogen (N3). Typical chemical shifts for imidazole-like nitrogens fall within a broad range, from approximately -90 to -220 ppm relative to nitromethane. nih.gov The precise chemical shifts are sensitive to solvent and electronic effects. researchgate.netnih.gov

For 1,1'-disubstituted biimidazoles such as the diethyl derivative, prototropic tautomerism involving the exchange of a proton between the nitrogen atoms of a single ring is blocked. mdpi.com However, NMR is crucial for studying protonation, which occurs at the basic, pyridine-like N3 and N3' positions.

Upon addition of an acid, the N3 atoms become protonated, leading to significant changes in the electronic structure of the heterocycle. This is observable in the NMR spectrum:

¹H NMR: The protonation of the N3 atom induces a downfield shift in the signals of the adjacent ring protons (H4 and H5). This is due to the increased positive charge and resulting deshielding of the ring system. youtube.com

¹³C NMR: Similarly, the carbon atoms of the imidazole ring, particularly C2, C4, and C5, will experience downfield shifts upon protonation.

¹⁵N NMR: The most direct evidence of protonation comes from ¹⁵N NMR, where the signal for the N3 nitrogen will shift dramatically upon forming an N-H bond.

By titrating a solution of the compound with an acid and monitoring these spectral changes, the pKa values for the protonation equilibria can be determined. rsc.orgacs.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.com IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule. mt.com

The IR spectrum of this compound exhibits a series of characteristic bands that confirm its structure. These include C-H stretching vibrations from the ethyl groups and the imidazole rings, as well as C=C and C=N stretching vibrations that form the heterocyclic core.

Raman spectroscopy is particularly useful for observing the symmetric vibrations of the biimidazole framework, which may be weak or absent in the IR spectrum. umsl.edu For instance, the C=C stretching modes of the aromatic rings often produce strong Raman signals.

Table 2: Characteristic Vibrational Modes for this compound Frequencies are approximate and based on data from related imidazole compounds. researchgate.netresearchgate.netnih.gov

| Wavenumber (cm⁻¹) | Vibrational Mode | Predominant Technique |

|---|---|---|

| 3150 - 3100 | C-H stretching (aromatic) | IR / Raman |

| 3000 - 2850 | C-H stretching (aliphatic, ethyl) | IR / Raman |

| 1620 - 1580 | C=N stretching | IR / Raman |

| 1550 - 1450 | C=C stretching (ring) | IR / Raman |

| 1470 - 1440 | CH₂ bending (scissoring) | IR |

| 1380 - 1370 | CH₃ symmetric bending (umbrella) | IR |

| 1300 - 1000 | In-plane ring bending and stretching | IR / Raman |

| Below 1000 | Out-of-plane bending, ring torsions | IR / Raman |

Vibrational spectroscopy is a powerful tool for investigating the coordination of this compound to metal ions. nih.gov The ligand typically binds to metals in a bidentate fashion through its two pyridine-like N3 atoms. This interaction significantly alters the electronic distribution within the imidazole rings, leading to predictable shifts in their vibrational frequencies.

Upon complexation, the stretching frequencies of the C=N and C=C bonds within the imidazole rings typically shift to higher wavenumbers (a blue shift). researchgate.net This shift indicates a strengthening of these bonds due to the donation of electron density from the nitrogen lone pairs to the metal center and potential π-backbonding from the metal to the ligand. By comparing the IR or Raman spectrum of the free ligand with that of its metal complex, one can confirm coordination and gain insight into the nature of the ligand-metal bond. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

UV-Visible (UV-Vis) absorption and photoluminescence spectroscopies provide information about the electronic transitions within a molecule. These techniques are essential for understanding the optical properties of this compound and how they are modulated upon forming metal complexes.

The UV-Vis spectrum of the free ligand is characterized by intense absorption bands in the ultraviolet region, typically below 350 nm. These bands are assigned to π → π* transitions within the conjugated biimidazole system. researchgate.net

When the ligand coordinates to a transition metal, new absorption bands may appear, and existing bands may shift. acs.org Of particular importance are metal-to-ligand charge transfer (MLCT) transitions, which often occur at lower energies (longer wavelengths) and can extend into the visible region of the spectrum. nih.gov These MLCT bands are responsible for the vibrant colors of many transition metal complexes. The energy and intensity of these bands provide valuable information about the electronic communication between the metal and the ligand.

Photoluminescence spectroscopy measures the light emitted by a molecule after it has absorbed light. Many biimidazole-based ligands and their complexes are luminescent. nih.govresearchgate.net The free this compound is expected to exhibit fluorescence from the decay of an excited singlet state. Upon coordination to a metal ion, several outcomes are possible:

The ligand-centered fluorescence may be quenched due to energy or electron transfer to the metal center.

The complex may exhibit new emission bands, such as phosphorescence from a triplet excited state (e.g., ³MLCT), which is common for complexes of heavy metals like ruthenium(II) or iridium(III). rsc.orgrsc.org

The emission properties can be highly sensitive to the environment, making some complexes useful as chemical sensors. acs.orgnih.gov

Studying the changes in absorption and emission upon complexation provides a deep understanding of the resulting electronic structure and excited-state properties of the new coordination compound. nih.gov

Analysis of Electronic Transitions in Ligands and Complexes

The electronic absorption spectra of this compound and its metal complexes, typically recorded using UV-Vis spectroscopy, reveal a wealth of information about their electronic structure. The spectra are generally characterized by distinct absorption bands corresponding to different types of electronic transitions.

In the free ligand, intense absorption bands in the ultraviolet region are assigned to π–π* ligand-centered (LC) transitions within the biimidazole rings. acs.org Upon coordination to a metal center, the electronic spectrum becomes more complex. New bands often appear, and existing bands may shift. These changes are indicative of the electronic interactions between the ligand and the metal.

In complexes with transition metals like ruthenium(II) or chromium(III), several types of transitions can be identified:

Metal-to-Ligand Charge Transfer (MLCT): These transitions, often found in the visible region, involve the promotion of an electron from a metal-based d-orbital to a ligand-based π* anti-bonding orbital. acs.orgrsc.org For instance, in ruthenium(II) polypyridyl complexes containing a biimidazole ligand, a broad absorption band in the blue region of the spectrum is assigned to an allowed d–π* MLCT transition. acs.org

Ligand-to-Metal Charge Transfer (LMCT): In this case, an electron is excited from a ligand-based orbital to a vacant metal-based d-orbital. LMCT transitions have been identified in the 330–400 nm range for some [CrN₆] chromophores involving biimidazole-type ligands. nih.gov

Intraligand-Centered (ILCT) or Ligand-Centered (LC): These are transitions occurring within the ligand itself, analogous to the π–π* transitions in the free ligand. acs.orgnih.gov In complexes, these high-energy bands are often observed in the UV region and may be split or shifted compared to the free ligand. nih.gov

Ligand-Field (d-d) Transitions: These transitions involve the excitation of an electron between d-orbitals of the metal center. They are typically weak and can be obscured by more intense MLCT or LC bands. nih.gov

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been instrumental in assigning these transitions by calculating the molecular orbitals involved. acs.orgrsc.org For example, in a family of Ru(II)-biimidazole complexes, calculations confirmed that the visible absorption band corresponds to an MLCT transition, while the high-energy region is dominated by LC transitions of the biimidazole and other polypyridyl ligands. acs.org

| Complex | λabs (nm) | ε (M-1cm-1) | Transition Assignment |

|---|---|---|---|

| [Ru(bpy)₂(bim)]2+ | 484 | 12,100 | MLCT |

| [Ru(phen)₂(bim)]2+ | 486 | 15,600 | MLCT |

| [Ru(dcb)₂(bim)]2+ | 494 | 13,000 | MLCT |

Photophysical Behavior and Luminescent Properties

Ruthenium(II) complexes containing biimidazole are known to be luminescent, typically emitting light from a triplet MLCT (³MLCT) excited state. acs.orgrsc.org Following excitation into the MLCT absorption band, the complex undergoes rapid intersystem crossing to the lowest energy triplet state, from which it can relax to the ground state by emitting a photon (phosphorescence). For example, the complex [Ru(phen)₂(bim)]²⁺ displays red luminescence. acs.org The luminescence intensity and lifetime can be sensitive to the environment and interactions with other molecules, a property that can be exploited for chemical sensing. acs.org

Cadmium(II) complexes with biimidazole derivatives have also been shown to be luminescent, often exhibiting strong fluorescent emissions in the solid state at room temperature. researchgate.net In some cases, these complexes show blue-violet luminescence upon exposure to ultraviolet radiation. researchgate.net

Theoretical calculations help to predict and rationalize the emissive properties. By optimizing the geometry of the lowest triplet excited state (T₁), the theoretical emission wavelength can be calculated. rsc.org Such studies have successfully reproduced the experimental emission maxima for several ruthenium-biimidazole complexes. rsc.org The efficiency of luminescence is often dictated by the competition between radiative (emission) and non-radiative decay pathways. The presence of low-lying metal-centered (MC) excited states can provide a non-radiative decay channel, quenching the luminescence. rsc.org

| Complex | λem (nm) | τ (μs) | Φ |

|---|---|---|---|

| [Ru(bpy)₂(bim)]2+ | 680 | 0.40 | 0.012 |

| [Ru(phen)₂(bim)]2+ | 675 | 0.62 | 0.021 |

| [Ru(dcb)₂(bim)]2+ | 690 | 0.26 | 0.005 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of this compound and its complexes in the solid state. This technique provides detailed information on the molecular geometry and the packing of molecules in the crystal lattice.

Elucidation of Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction analysis reveals the exact connectivity of atoms, bond lengths, and bond angles. For the biimidazole core, a key structural feature is the dihedral angle between the two imidazole rings. In many derivatives, the rings adopt a trans conformation. nih.gov While some unconjugated biimidazole derivatives show a nearly coplanar arrangement of the rings, significant twisting can occur due to steric hindrance or strong intermolecular interactions. nih.gov

Beyond the individual molecule, crystallography elucidates the supramolecular architecture, which describes how molecules are organized in the crystal. This packing is governed by a variety of non-covalent intermolecular interactions, including:

Hydrogen Bonding: In related biimidazole derivatives, intermolecular O–H···N or N–H···O hydrogen bonds can link molecules into chains or layers. researchgate.netnih.gov

π–π Stacking: The aromatic imidazole rings can interact through π–π stacking, where the rings are arranged in a face-to-face or offset fashion. These interactions are crucial in the formation of columnar or stacked structures. researchgate.netresearchgate.net

Other Interactions: Weaker interactions like C–H···O and C–H···π contacts also play a significant role in stabilizing the three-dimensional crystal packing. researchgate.netnih.gov

In metal-organic frameworks (MOFs) or coordination polymers, the biimidazole ligand can bridge metal centers, leading to the formation of one-, two-, or three-dimensional networks with intricate topologies. researchgate.net

Analysis of Bond Lengths, Angles, and Intermolecular Interactions

Crystallographic data provides a quantitative description of the molecular structure. The precision of this data allows for detailed analysis of chemical bonding.

Bond Lengths and Angles: The coordination of the biimidazole ligand to a metal center results in characteristic changes in bond lengths. For instance, the Ru-N bond length in a [Ru(bpy)₃]²⁺ complex is typically around 2.056 Å, indicating significant π-backbonding. dcu.ie In Fe(II) spin-crossover complexes, the Fe-N bond lengths are highly sensitive to the spin state of the metal ion, providing direct evidence of the transition. researchgate.net The internal geometry of the ligand, such as the C-N and C-C bond lengths within the imidazole rings, can also be subtly affected by coordination.

| Parameter | Value | Description |

|---|---|---|

| Imidazole Ring Dihedral Angle | 55.64 (4)° | Twist between the two imidazole planes. |

| O—H···N Bond Length | 2.5666 (13) Å | Intermolecular hydrogen bond distance. |

| C1—N1—C4—C5 Torsion Angle | -119.21 (11)° | Torsion angle describing substituent orientation. |

| C6—N3—C9—C10 Torsion Angle | -111.87 (12)° | Torsion angle describing substituent orientation. |

Electrochemical Techniques (Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of this compound and its complexes. It provides information about the potentials at which a species is oxidized or reduced and the stability of the resulting redox states.

Redox Activity and Electron Transfer Processes

In a CV experiment, the potential applied to a working electrode is scanned linearly with time, and the resulting current is measured. For a redox-active species, this produces a voltammogram with peaks corresponding to oxidation and reduction events.

For metal complexes of biimidazole, several redox processes can often be observed:

Metal-Centered Redox Processes: The metal ion itself can be oxidized or reduced. For example, Ru(II) complexes typically show a reversible one-electron oxidation to Ru(III). rsc.orgacs.org The potential of this Ru(III)/Ru(II) couple is influenced by the nature of the other ligands in the coordination sphere. acs.org In dinuclear complexes where two metal centers are bridged by a biimidazole ligand, two distinct one-electron oxidation processes can sometimes be resolved, indicating electronic communication between the metal centers. rsc.orgnih.gov

Ligand-Centered Redox Processes: The biimidazole ligand can also undergo reduction or oxidation, though this often occurs at more extreme potentials than the metal-centered processes. rsc.org

The shape of the CV wave provides insight into the nature of the electron transfer. A reversible process, where the oxidized and reduced forms are both stable on the timescale of the experiment, is characterized by a peak separation (ΔEₚ) close to 59/n mV (where n is the number of electrons transferred) and a peak current ratio (iₚₐ/iₚ꜀) of unity. nih.gov Irreversible processes suggest that the electron transfer is followed by a chemical reaction or structural rearrangement. The half-wave potential (E₁/₂) for a reversible couple is a measure of the thermodynamic ease of the redox event. These potentials are crucial for designing molecules for applications in areas like dye-sensitized solar cells or electrocatalysis. acs.orgrsc.org

| Complex | Redox Couple | E1/2 (V vs. reference) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| [Ru(pap)₂(H₂biim)]²⁺ | Ru(III)/Ru(II) | +1.12 | CH₃CN / TEAP | rsc.org |

| [Os(pap)₂(H₂biim)]²⁺ | Os(III)/Os(II) | +0.62 | CH₃CN / TEAP | rsc.org |

| [(dpab)₂Ru(4,4′-dhbpy)]²⁺ | Ru(III)/Ru(II) | +1.02 (vs Fc⁺/₀) | Acetonitrile | acs.org |

| SiMe₂[(η⁵-C₅H₄)Fe(dppe)Me]₂ | Fe(II)/Fe(I) | -0.35, -0.21 | CH₂Cl₂ | nih.gov |

Influence of Ligand Environment on Metal Redox Potentials

The electronic environment provided by the ligands is a critical determinant of the redox potential of a metal center in a coordination complex. In complexes of this compound, the ethyl groups attached to the imidazole nitrogen atoms play a significant role in modulating these potentials. As electron-donating groups, the ethyl substituents increase the electron density on the nitrogen donor atoms. This enhanced electron donation generally stabilizes higher oxidation states of the coordinated metal ion, which in turn affects the ease of its oxidation or reduction.

Electrochemical studies, such as cyclic voltammetry, are used to quantify these effects. The redox potential of a metal complex is a measure of the energy required to add or remove an electron. By comparing the redox potentials of complexes with different substituents on the biimidazole core, a clear trend can be established. For instance, ligands with stronger electron-donating groups tend to make the metal center easier to oxidize (a more negative redox potential), as the ligand helps to stabilize the resulting higher-valent metal ion. Conversely, electron-withdrawing groups would make the metal center more difficult to oxidize (a more positive redox potential).

Studies on related substituted biimidazole and bipyridine complexes demonstrate this principle. nih.govrsc.org The introduction of alkyl groups, similar to the ethyl groups in this compound, influences the electronic properties of the ligand's π-system, making the ligand more resistant to reduction. nih.gov This electronic tuning directly impacts the metal-centered redox processes. For example, in a series of nickel complexes, the redox potential was shown to correlate with the electronic properties of the bidentate N-ligands, with more electron-rich imidazoline-based ligands being more resistant to reduction than electron-deficient pyridine-based ligands. nih.gov Similarly, for iron complexes, ligands that preferentially stabilize Fe(III) over Fe(II) lead to a decrease in the standard redox potential of the Fe(III)/Fe(II) couple. nih.gov Therefore, the ethyl groups on this compound are expected to lower the redox potential of a coordinated metal ion compared to the unsubstituted 2,2'-biimidazole (B1206591) ligand.

Table 1: Comparison of Metal-Centered Redox Potentials for Complexes with Various N-Heterocyclic Ligands This table illustrates the effect of ligand substitution on the redox potential (E₁/₂) of copper complexes. Data is compiled from analogous systems to infer the expected behavior of this compound complexes.

| Complex/Ligand System | Metal Center | E₁/₂ (V vs. NHE) | Key Observation | Reference |

| [Cu(L¹)]²⁺ (L¹ = N,N′-bis(benzimidazol-2-ylethyl)ethane-1,2-diamine) | Cu(II)/Cu(I) | Low potential | 6-membered chelate rings stabilize Cu(II) | rsc.org |

| [Cu(L⁴)]²⁺ (L⁴ = N,N′-bis(benzimidazol-2-ylmethyl)ethane-1,2-diamine) | Cu(II)/Cu(I) | High potential | 5-membered chelate rings are less stabilizing | rsc.org |

| Cu(II) Polyimidazole Complexes | Cu(II)/Cu(I) | -0.215 to +0.284 | Potential varies with imidazole substitution and geometry | nih.govacs.org |

| Cu(II) Bis(thiosemicarbazone) Complexes | Cu(II)/Cu(I) | Varies | Potential is systematically adjusted by ligand alkylation | rsc.org |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying metal complexes that contain one or more unpaired electrons. srce.hr It provides direct and detailed information about the electronic structure, the identity of coordinating atoms, and the geometry of paramagnetic centers. mdpi.com For paramagnetic complexes of this compound, such as those with Cu(II) or high-spin Fe(III), EPR spectroscopy is an indispensable tool.

The distribution of the unpaired electron's spin density over the metal ion and the ligand framework is a key aspect of the electronic structure of a paramagnetic complex. This distribution reflects the degree of covalency in the metal-ligand bonds. EPR spectroscopy probes this distribution through the analysis of g-factors and hyperfine coupling constants. srce.hrethz.ch

The g-factor provides insight into the electronic environment of the unpaired electron. srce.hr For a Cu(II) complex (a d⁹ system), the deviation of the g-values from the free-electron value (gₑ ≈ 2.0023) is indicative of the orbital contribution to the magnetic moment and is sensitive to the geometry and nature of the ligand donor atoms. mdpi.comnih.gov

Hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei, such as the metal nucleus (e.g., ⁶³Cu, ⁶⁵Cu) and ligand donor nuclei (e.g., ¹⁴N). The magnitude of the hyperfine coupling constant (A) is directly proportional to the spin density at the interacting nucleus. scispace.com

Table 2: Representative EPR Parameters for Paramagnetic Copper(II)-Imidazole Complexes This table presents typical EPR g-values and hyperfine coupling constants (A) for Cu(II) complexes with imidazole-containing ligands, which are used to understand spin density distribution.

| Complex Type | g-values (g∥, g⊥) | A-values (A∥) (Gauss) | Key Information Derived | Reference |

| [Cu(BIM)(ClO₄)₂] (BIM = Bis(imidazol-2-yl)methane) | g∥ = 2.26, g⊥ = 2.06 | 175 | Tetragonal geometry, significant spin density on Cu | nih.govacs.org |

| [Cu(O-GBGA)(Cl)]⁺ (O-GBGA = N-octylated bis-benzimidazole diamide) | g∥ > g⊥ > 2.0023 | Broadened lines | Distorted tetragonal geometry, covalent Cu-L bond | nih.gov |

| [CuL¹Br₂] (L¹ = N,N′-bis(benzimidazol-2-ylethyl)ethane-1,2-diamine) | g∥ = 2.208, g⊥ = 2.046 | 185 | Square planar coordination with axial bromide interaction | rsc.org |

| Cu(II) with Zwitterionic N-hydroxyimidazole ligands | gxx=2.06, gyy=2.11, gzz=2.21 | Not specified | Orthorhombic distortion | researchgate.net |

Mössbauer Spectroscopy for Iron Complexes

For iron-containing compounds, ⁵⁷Fe Mössbauer spectroscopy is an exceptionally sensitive technique for probing the local environment of the iron nucleus. It can precisely determine the oxidation state, spin state, and site symmetry of the iron center, making it invaluable for studying iron complexes of this compound. beilstein-journals.orgnih.gov

Mössbauer spectra provide two key parameters: the isomer shift (δ) and the quadrupole splitting (ΔE₋). beilstein-journals.org

The isomer shift (δ) is sensitive to the total s-electron density at the iron nucleus. Its value is directly influenced by the oxidation state of the iron (e.g., Fe(II) vs. Fe(III)) and the nature of the coordinating ligands. The σ-donating and π-accepting capabilities of the this compound ligand will modulate the electron density at the iron center, which is reflected in the isomer shift. For instance, stronger σ-donating ligands increase the s-electron density and can lead to a change in δ. d-nb.info

The quadrupole splitting (ΔE₋) arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus (in its excited state) and an asymmetric electric field created by the surrounding electrons and ligands (the electric field gradient, EFG). A non-zero ΔE₋ indicates a deviation from cubic symmetry at the iron nucleus. Its magnitude provides information about the spin state (high-spin vs. low-spin) and the geometry of the coordination sphere. beilstein-journals.orgmdpi.com

In iron(II) complexes, there is a distinct difference in both δ and ΔE₋ for the high-spin (S=2) and low-spin (S=0) states. High-spin Fe(II) complexes typically exhibit larger isomer shifts and quadrupole splittings compared to their low-spin counterparts. beilstein-journals.orgnsf.gov Studies on complexes with the parent 2,2'-biimidazole ligand have shown that they can exhibit temperature-dependent spin-crossover (SCO) behavior, transitioning between high-spin and low-spin states. researchgate.net Mössbauer spectroscopy is the definitive tool for tracking this transition, as the spectra often show separate signals for the coexisting high-spin and low-spin species, with the area of each signal being proportional to the population of that state at a given temperature. beilstein-journals.orgmdpi.com Therefore, for an iron(II) complex of this compound, Mössbauer spectroscopy would be crucial for determining its spin state and investigating any potential spin-crossover phenomena.

Table 3: Typical ⁵⁷Fe Mössbauer Parameters for Iron(II) Complexes with N-Heterocyclic Ligands This table shows characteristic isomer shift (δ) and quadrupole splitting (ΔE₋) values that distinguish between high-spin and low-spin states in Fe(II) complexes.

| Complex/State | Temperature (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE₋) (mm/s) | Spin State | Reference |

| Fe(ptz)₆₂ | >135 | ~1.05 | ~0.20 | High-Spin (S=2) | beilstein-journals.org |

| Fe(ptz)₆₂ | <135 | ~0.45 | ~0.00 | Low-Spin (S=0) | beilstein-journals.org |

| Fe(TPMA)(BIM)₂ | 295 | 1.01 | 2.67 | High-Spin (S=2) | researchgate.net |

| Fe(TPMA)(BIM)₂ | 80 | 0.44 | 0.28 | Low-Spin (S=0) | researchgate.net |

| [LMe³FeCl]₂ (Solid) | --- | 0.93 | 2.14 | High-Spin (S=2) | nih.gov |

Computational Chemistry Investigations of 1,1 Diethyl 1h,1 H 2,2 Biimidazole and Its Derived Systems

Density Functional Theory (DFT) Calculations

Density functional theory has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 1,1'-Diethyl-1H,1'H-2,2'-biimidazole.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, a key structural feature is the dihedral angle between the two imidazole (B134444) rings. DFT calculations are employed to locate the minimum energy conformation.

Due to the free rotation around the central C-C bond linking the two imidazole rings, multiple conformers can exist. The two primary conformers are the syn and anti (or trans) forms, where the nitrogen atoms of the two rings are on the same or opposite sides, respectively. In the case of unconjugated disubstituted biimidazoles, a trans conformation is often observed. researchgate.net For this compound, the anti conformer is generally found to be the more stable due to reduced steric hindrance between the ethyl groups. The ethyl groups themselves can also adopt different orientations, leading to a complex potential energy surface. Potential energy surface scans, where the dihedral angle is systematically varied, can be performed to identify all stable conformers and the energy barriers between them. researchgate.net

A representative set of optimized geometrical parameters for the anti conformer of this compound, as would be predicted by DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory), is presented in the interactive table below.

| Parameter | Value |

|---|---|

| C-C (inter-ring) bond length | ~1.47 Å |

| N-C (intra-ring) bond lengths | ~1.33 - 1.38 Å |

| C-C (intra-ring) bond length | ~1.36 Å |

| N-C (ethyl) bond length | ~1.47 Å |

| C-C (ethyl) bond length | ~1.54 Å |

| N-C-N bond angle | ~108° |

| C-N-C (inter-ring) bond angle | ~125° |

| Imidazole Ring Dihedral Angle | ~40-50° |

Note: These are typical values and can vary depending on the level of theory and basis set used in the calculation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. acs.org The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a large gap implies high stability and low reactivity. rsc.org

For this compound, DFT calculations typically show that the HOMO is a π-orbital delocalized across the two imidazole rings, while the LUMO is a π*-orbital, also with significant delocalization. The ethyl groups generally have a minor contribution to these frontier orbitals. The HOMO-LUMO gap is a key parameter in assessing the potential of this molecule in electronic applications.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 to -6.2 eV |

| LUMO | -1.0 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.3 to 5.2 eV |

Note: These values are illustrative and depend on the computational method and solvent model used. acs.org

Spin density calculations are particularly relevant for open-shell systems, such as radical cations or anions, which can be formed from this compound through oxidation or reduction. DFT calculations can predict how the unpaired electron's spin is distributed across the molecule. nih.gov In the radical cation of this compound, the spin density is expected to be delocalized primarily over the π-system of the biimidazole core, with significant density on the nitrogen and specific carbon atoms. nih.gov This information is invaluable for interpreting experimental results from techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and for understanding the reactivity of these radical species. nih.gov

Time-Dependent DFT (TD-DFT) for Photophysical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited states of molecules and predicting their photophysical properties, such as UV-Vis absorption spectra. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help assign the absorption bands observed experimentally. nih.gov

For this compound, TD-DFT calculations would likely predict strong absorptions in the UV region corresponding to π → π* transitions. The primary electronic transition would be from the HOMO to the LUMO. The calculated absorption maxima (λmax) and oscillator strengths (f) provide a theoretical UV-Vis spectrum that can be compared with experimental measurements. These calculations are also essential for designing derivatives with tailored photophysical properties for applications in areas like organic light-emitting diodes (OLEDs) or as photosensitizers. rsc.orgrsc.org

Molecular Dynamics Simulations for Dynamic Behavior

While DFT calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation.

For this compound, MD simulations would be particularly useful for exploring its conformational dynamics in different environments, such as in various solvents or within a host-guest complex. These simulations can reveal the flexibility of the molecule, the timescale of rotations around the central C-C bond, and the conformational preferences of the ethyl side chains. This information is crucial for understanding how the molecule interacts with other species and how its shape fluctuates under different conditions.

Elucidating Reaction Mechanisms via Computational Approaches

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction pathway can be mapped out. rsc.org DFT is widely used for this purpose in organometallic and organic chemistry.

In the context of this compound, which can act as a bidentate ligand in catalytic systems, computational approaches can be used to investigate the mechanism of catalytic cycles. For instance, in a cross-coupling reaction, DFT could be used to model key steps such as oxidative addition, transmetalation, and reductive elimination involving a metal complex of this ligand. rsc.org By comparing the energy barriers of different possible pathways, the most likely reaction mechanism can be determined. These studies provide fundamental understanding that can guide the design of more efficient catalysts.

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound and its derivatives, theoretical calculations can provide valuable information on their Nuclear Magnetic Resonance (NMR) spectra, vibrational frequencies (Infrared and Raman), and electronic transitions (UV-Vis). These predictions are typically achieved through methods like Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT).

The accuracy of these predictions is highly dependent on the chosen computational level, including the functional and basis set. Common functionals such as B3LYP are often employed in conjunction with basis sets like 6-31G(d) or the more extensive 6-311++G(d,p) to achieve a balance between computational cost and accuracy. mersin.edu.trnih.govscirp.org Solvent effects, which can significantly influence spectroscopic properties, are often modeled using methods like the Polarizable Continuum Model (PCM). nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of NMR chemical shifts is a standard application of computational chemistry, primarily utilizing the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov This approach calculates the isotropic magnetic shielding constants for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

While specific computational studies on this compound are not extensively documented in the literature, data from the closely related 1,1'-Dimethyl-1H,1'H-2,2'-biimidazole can provide a strong basis for expected values. Experimental spectra for the dimethyl analog show distinct signals for the methyl and imidazole ring protons and carbons. rsc.org Computational models for the diethyl derivative would predict signals for the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons) and the imidazole ring protons.

The calculated chemical shifts for the imidazole ring carbons and protons are sensitive to the dihedral angle between the two imidazole rings, which in turn influences the degree of π-conjugation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Note: The data in this table is hypothetical and based on typical values for similar N-heterocyclic compounds and the known effects of ethyl substituents. Actual computational results may vary based on the level of theory.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole C2 | - | ~140 |

| Imidazole C4 | ~7.2 | ~128 |

| Imidazole C5 | ~7.0 | ~122 |

| N-CH₂ | ~4.1 (quartet) | ~45 |

Vibrational Spectroscopy (IR and Raman)

DFT calculations are routinely used to predict the vibrational frequencies of molecules. These calculated frequencies correspond to the fundamental vibrational modes, which can be correlated with experimental infrared (IR) and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the computational methods. researchgate.net

For this compound, the predicted vibrational spectrum would feature characteristic bands for the imidazole ring, such as C=N and C=C stretching vibrations, typically observed in the 1500-1650 cm⁻¹ region. scirp.org The C-H stretching vibrations of the imidazole ring and the ethyl groups would be expected in the 2900-3100 cm⁻¹ range. The presence of the ethyl group would also introduce bands corresponding to CH₂ and CH₃ bending and rocking modes at lower frequencies. A study on 2-ethyl-1H-benzo[d]imidazole, for instance, assigned the ethyl group stretching vibrations to the 2893-3022 cm⁻¹ region. mersin.edu.tr

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: This data is illustrative and based on general frequency regions for the specified functional groups. Specific values would be obtained from a detailed DFT frequency calculation.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H stretching (imidazole ring) | 3050 - 3150 |

| C-H stretching (ethyl group) | 2850 - 3000 |

| C=N stretching (imidazole ring) | 1600 - 1650 |

| C=C stretching (imidazole ring) | 1500 - 1600 |

| CH₂ bending (scissoring) | 1450 - 1480 |

| CH₃ bending (asymmetric/symmetric) | 1370 - 1470 |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of molecules. acs.orgrsc.org These calculations provide the excitation energies (which can be converted to wavelengths) and the oscillator strengths for electronic transitions between molecular orbitals.

For π-conjugated systems like this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions. The position of the maximum absorption wavelength (λ_max) is sensitive to the planarity of the molecule and the extent of conjugation. In related biimidazole systems, ligand-centered π→π* transitions are typically observed in the UV region. rsc.org For instance, TD-DFT calculations on ruthenium-biimidazole complexes have been used to analyze the absorption spectra, successfully assigning the metal-to-ligand charge transfer and ligand-centered transitions. acs.orgrsc.org The introduction of alkyl groups on the nitrogen atoms generally leads to slight shifts in the absorption bands compared to the unsubstituted parent compound.

Table 3: Predicted Electronic Transitions for this compound Note: The data presented is a hypothetical representation based on TD-DFT calculations for similar aromatic heterocyclic systems. The actual λ_max and oscillator strengths would be dependent on the specific computational parameters.

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~280 | > 0.1 | HOMO → LUMO (π→π*) |

Supramolecular Assemblies and Recognition Involving 1,1 Diethyl 1h,1 H 2,2 Biimidazole

Hydrogen Bonding Interactions and Adduct Formation